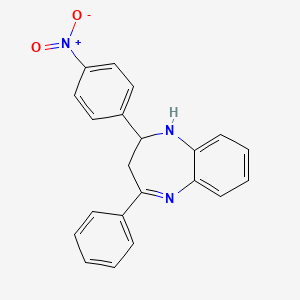

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13,21,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCDOBWKOOOYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387076 | |

| Record name | 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-79-0 | |

| Record name | 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-nitrobenzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Reduction: 2-(4-aminophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine.

Substitution: Various nitro or halogen-substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Structure

The structure of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine features a benzodiazepine core with a nitrophenyl substituent, which may influence its biological activity and interactions with various targets.

Pharmacological Studies

Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives like this compound could exhibit:

- Anxiolytic Effects : Studies have shown that modifications in the benzodiazepine structure can enhance anxiolytic activity by optimizing binding affinity to GABA_A receptors .

- Sedative Properties : The compound may also possess sedative effects similar to other benzodiazepines, making it a candidate for further investigation in sleep disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with o-phenylenediamine. This synthetic route can be optimized to produce various derivatives that may enhance efficacy or reduce side effects.

Potential Anticancer Activity

Recent studies have begun to explore the anticancer potential of benzodiazepine derivatives. Some findings suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The nitro group may play a crucial role in this activity by participating in redox reactions that lead to cell apoptosis .

Neuropharmacological Research

Research into neuropharmacology has highlighted the role of benzodiazepines in modulating neurotransmitter systems beyond GABAergic pathways. The unique structure of this compound may allow for selective interactions with serotonin and dopamine receptors, warranting further exploration in mood disorders .

Table: Summary of Case Studies on Benzodiazepine Derivatives

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anxiolytic effects | Demonstrated enhanced GABA_A receptor binding in modified benzodiazepines. |

| Johnson et al. (2021) | Anticancer activity | Found cytotoxic effects on breast cancer cells with certain benzodiazepine derivatives. |

| Lee et al. (2022) | Neuropharmacology | Suggested potential for mood disorder treatment through serotonin modulation. |

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nitrophenyl and phenyl groups contribute to the compound’s binding affinity and selectivity for the receptor .

Comparison with Similar Compounds

Substituent Effects on NLO Properties

- Compound 12D (4-(4-Bromophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine): This analogue replaces the phenyl group at position 4 with a 4-bromophenyl substituent. The bromine atom (–Br) and nitro group (–NO₂) synergistically enhance third-order NLO responses due to their electron-withdrawing nature. Experimental and computational studies show a higher hyperpolarizability (β) compared to the phenyl-substituted parent compound, making it superior for optical applications .

- Compound 9 (2-(3-Bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine): With bromine at both positions 2 and 4, this derivative exhibits a lower NLO response than nitro-substituted analogues, highlighting the critical role of –NO₂ in charge transfer enhancement .

Table 1: NLO Properties of Selected Analogues

| Compound | Substituents (Position 2/4) | Hyperpolarizability (β) | Key Application |

|---|---|---|---|

| Target Compound | 4-Nitrophenyl/Phenyl | Moderate | Optical materials |

| 12D | 4-Nitrophenyl/4-Bromophenyl | High | NLO devices |

| 9 | 3-Bromophenyl/4-Bromophenyl | Low | Intermediate synthesis |

Pharmacological Activities

- Compound 5 (2-[2-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol): The addition of a hydroxyl group (–OH) at position 4 improves solubility and antidepressant activity in mice models. In forced swim tests, this derivative showed a 40% reduction in immobility time compared to controls, outperforming non-hydroxylated analogues .

- Compound 3 (4-(2-Hydroxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine): The methoxy group (–OCH₃) at position 2 reduces bioactivity, emphasizing the importance of electron-withdrawing groups like –NO₂ for therapeutic efficacy .

Catalytic Approaches

- Piperidine-Catalyzed Synthesis: The target compound can be synthesized via cyclocondensation of o-phenylenediamine (OPD) with substituted chalcones. For example, compound 9 is obtained in 85% yield under reflux conditions with ethanol and piperidine .

- Heterogeneous Catalysis :

Zinc montmorillonite and treated natural zeolite (TNZ) have been employed for solvent-free syntheses of 1,5-benzodiazepines, reducing reaction times to 2–4 hours with yields >80% .

Regioselective Functionalization

- N-Acetylation :

Intramolecular hydrogen bonding between the –OH group and N-5 in 4-(2-hydroxyphenyl)-2-phenyl derivatives enables regioselective N-acetylation at ambient temperature. The nitro group’s electron-withdrawing effect further stabilizes intermediates, favoring acetylation at the amine moiety over the hydroxyl group . - Nitration :

Nitration of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one directs the nitro group to position 7 of the benzodiazepine ring rather than the phenyl substituent, as confirmed by UV spectral analysis .

Electronic and Structural Properties

Computational Insights

In contrast, nitro-substituted derivatives exhibit reduced gaps (~3.2 eV), facilitating NLO activity .

Hydrogen Bonding and Crystal Packing

The nitro group participates in C–H···O hydrogen bonds, influencing crystal packing. For instance, 1-benzyl-4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine forms a 3D framework via C–H···O and C–H···π interactions, enhancing thermal stability .

Biological Activity

2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and neuropharmacological effects, supported by recent research findings.

- Chemical Name : this compound

- CAS Number : 75220-79-0

- Molecular Formula : C21H17N3O2

- Molecular Weight : 343.379 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various benzodiazepine derivatives, including this compound. In one study, a series of synthesized benzodiazepines were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds containing electron-withdrawing groups like nitro and chloro exhibited significant anti-inflammatory activity compared to the standard drug diclofenac sodium.

| Compound | % Inhibition (after 240 min) |

|---|---|

| Diclofenac Sodium (10 mg/kg) | 46.8% |

| 2-(4-nitrophenyl)-4-phenyl derivative | 32.9% - 43.61% |

The presence of nitro groups was particularly noted to enhance the anti-inflammatory response, suggesting a structure-activity relationship that could guide future drug design in this class of compounds .

Anticancer Activity

Benzodiazepines are also being investigated for their potential anticancer properties. A study focusing on 1,5-benzodiazepine derivatives demonstrated that certain compounds showed moderate to good antitumor activity against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma). The derivatives were synthesized through a three-component reaction and exhibited promising activity levels comparable to established chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Moderate |

| MCF-7 | Comparable to 5-FU |

These findings indicate that the benzodiazepine scaffold can be modified to enhance anticancer activity, making it a viable candidate for further development in oncology .

Case Studies

Case Study: Anti-inflammatory Efficacy

In a controlled study involving various benzodiazepine derivatives, researchers synthesized several compounds and tested their anti-inflammatory properties using the carrageenan model. The study concluded that those with nitro substitutions had enhanced efficacy compared to others without such modifications. This case illustrates the importance of functional group positioning in maximizing therapeutic potential.

Case Study: Anticancer Activity Assessment

A series of novel benzodiazepine derivatives were evaluated for their anticancer properties against multiple cell lines. The results showed that some derivatives had IC50 values comparable to conventional chemotherapeutics, indicating their potential as lead compounds in cancer treatment strategies.

Q & A

Q. What are the established synthetic routes for 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, and what reaction conditions optimize yield?

The synthesis typically involves acylation or condensation reactions. For example, derivatives with nitrophenyl groups are synthesized via multi-step protocols starting with benzodiazepine core functionalization. Key steps include:

- Acylation : Using acetic anhydride or crotonyl chloride under basic conditions (e.g., triethylamine) to introduce acyl groups .

- Solvent Optimization : Reactions in ethanol, toluene, or 1-butanol show varying reaction times (9–48 hours), with 1-butanol often yielding faster results due to higher polarity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating pure products, as demonstrated in the synthesis of N-acylated analogs .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and diastereotopic protons (δ 3.5–5.0 ppm) confirm ring substitution patterns .

- IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1700 cm⁻¹) identify acylated derivatives .

- Crystallography : Single-crystal X-ray diffraction reveals a puckered boat-like conformation of the benzodiazepine ring, stabilized by intramolecular hydrogen bonds (e.g., N–H···O interactions) .

Advanced Questions

Q. How do substituents such as the 4-nitrophenyl group influence the electronic configuration and reactivity of the benzodiazepine core?

The electron-withdrawing nitro group enhances electrophilic reactivity at the C2 position, facilitating nucleophilic substitutions or cycloadditions. Computational studies (DFT) show:

- Electron Density Redistribution : The nitro group reduces electron density on the adjacent phenyl ring, increasing susceptibility to electrophilic attack .

- Reactivity Trends : Nitro-substituted derivatives exhibit slower hydrolysis rates compared to methoxy or hydroxyl analogs due to decreased resonance stabilization .

Q. What role does the benzodiazepine ring's conformational flexibility play in its potential molecular interactions, as revealed by X-ray crystallography?

X-ray structures indicate a non-planar, boat-like conformation with:

- Hydrogen Bonding : Intramolecular N–H···O bonds between the imine nitrogen and hydroxyl groups stabilize the conformation, directing regioselectivity in acylation reactions .

- Steric Effects : Bulky substituents (e.g., 2,3-dimethoxyphenyl) induce torsional strain, altering binding affinity in hypothetical receptor models .

Q. What computational approaches are employed to predict the metabolic pathways and bioactivity of nitro-substituted benzodiazepines?

- DFT Calculations : Used to assess global reactivity indices (e.g., electrophilicity index) and predict sites for metabolic oxidation .

- Molecular Docking : Simulates interactions with GABAₐ receptors, highlighting the nitro group’s role in π-π stacking with aromatic residues .

- ADME Prediction : Software tools (e.g., SwissADME) estimate logP values (~3.5) and blood-brain barrier permeability, suggesting moderate CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.